Cas no 2768-56-1 (N-Carbobenzoxy-DL-serine)

N-Carbobenzoxy-DL-serine is a protected derivative of DL-serine, featuring a carbobenzoxy (Cbz) group that enhances stability and facilitates selective reactions in peptide synthesis. The Cbz group serves as an effective protecting group for the amino functionality, allowing controlled deprotection under mild hydrogenolysis conditions. This compound is particularly valuable in organic and medicinal chemistry for constructing complex peptides while minimizing side reactions. Its racemic (DL) form provides versatility in stereochemical studies and synthetic applications. The product is characterized by high purity and consistent performance, making it a reliable choice for researchers engaged in amino acid modifications and peptide-based drug development.
N-Carbobenzoxy-DL-serine structure
N-Carbobenzoxy-DL-serine structure
Product Name:N-Carbobenzoxy-DL-serine
CAS No:2768-56-1
MF:C11H13NO5
MW:239.224623441696
MDL:MFCD00063143
CID:256809
PubChem ID:76007
Update Time:2025-06-08

N-Carbobenzoxy-DL-serine Chemical and Physical Properties

Names and Identifiers

    • Serine,N-[(phenylmethoxy)carbonyl]-
    • N-Carbobenzoxy-DL-serine
    • 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
    • Cbz-DL-Ser-OH
    • N-Carbobenzyloxy-DL-serine
    • Z-DL-Ser-OH
    • carbobenzoxy-serine
    • Cbz-DL-serine
    • dl-Cbz-serine
    • N-carbobenzoxyserine
    • N-carbobenzyloxyserine
    • N-Cbz-DL-serine
    • Serine,N-benzyl ester,DL
    • N-Benzyloxycarbonyl-DL-serine
    • 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid
    • Carbobenzyloxy-d,l-serine
    • DL-Serine, N-[(phenylmethoxy)carbonyl]-
    • GNIDSOFZAKMQAO-UHFFFAOYSA-N
    • 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoic acid
    • Serine, N-benzyl ester, DL-
    • N-[(Benzyloxy)carbonyl]serine
    • N-BENZYLOXYCARBONYL-D-SERINE
    • carboben
    • NSC-22029
    • AKOS016038073
    • 2-benzyloxycarbonylamino-3-hydroxy-propionic acid
    • carbobenzoxy-d,l-serine
    • N-[(Benzyloxy)carbonyl]serine #
    • NSC118530
    • NSC 118530
    • SY020999
    • NCGC00331988-01
    • DTXSID301308319
    • NSC 22029
    • SR-01000513543-1
    • EINECS 220-455-0
    • Z193028352
    • AS-30070
    • EN300-105675
    • NSC-286604
    • FT-0698153
    • HY-W067360
    • AB00172872-04
    • (S)-Z-2-AMINO-3-HYDROXYPROPIONIC ACID
    • CS-0059139
    • N-[(benzyloxy)carbonyl]-(DL)-serine
    • AM20060830
    • AB02524
    • 2768-56-1
    • FT-0629946
    • Z-DL-serine
    • FT-0633402
    • A819158
    • NSC22029
    • ((Benzyloxy)carbonyl)DL-serine
    • NSC286604
    • Oprea1_876194
    • SCHEMBL457686
    • NSC-118530
    • MFCD00063144
    • SR-01000513543
    • MFCD00063143
    • AKOS000189553
    • AB00253
    • Z-DL-Ser-OH, 99%
    • Serine, N-carboxy-, N-benzyl ester, DL-
    • SY007208
    • N-Benzyloxycarbonyl-D-serine; Cbz-D-Ser-OH
    • DB-067816
    • STK290901
    • DB-041222
    • BBL011575
    • N-(Benzyloxycarbonyl)-L-serine; Z-Ser-OH
    • N-(Carbobenzyloxy)-D-serine
    • MDL: MFCD00063143
    • Inchi: 1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)
    • InChI Key: GNIDSOFZAKMQAO-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CO)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 239.07900
  • Monoisotopic Mass: 239.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.4
  • Topological Polar Surface Area: 95.9

Experimental Properties

  • Color/Form: White powder
  • Density: 1.2967 (rough estimate)
  • Melting Point: 125.0 to 127.0 deg-C
  • Boiling Point: 381.88°C (rough estimate)
  • Flash Point: 248.6℃
  • Refractive Index: 1.4960 (estimate)
  • PSA: 95.86000
  • LogP: 0.74920
  • Solubility: Not available
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

N-Carbobenzoxy-DL-serine Security Information

N-Carbobenzoxy-DL-serine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Carbobenzoxy-DL-serine Pricemore >>

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N-Carbobenzoxy-DL-serine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2768-56-1)N-Carbobenzoxy-DL-serine
Order Number:A819158
Stock Status:in Stock
Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:09
Price ($):529.0/151.0
Email:sales@amadischem.com

N-Carbobenzoxy-DL-serine Related Literature

  • 1. 602. A new synthesis of phosphatidylserine and the preparation of serine and 2-aminoethyl (“ethanolamine”) phosphate esters
    T. H. Bevan,T. Malkin,J. M. Tiplady J. Chem. Soc. 1957 3086
  • 2. 260. Synthesis of some phosphorylated amino-hydroxy-acids and derived peptides related to the phosphoproteins
    G. Riley,J. H. Turnbull,W. Wilson J. Chem. Soc. 1957 1373
  • 3. 191. Cyto-active amino-acids and peptides. Part VII. Derivatives of serine and threonine
    F. Bergel,Roy Wade J. Chem. Soc. 1959 941
  • 4. 666. Polypeptides. Part V. The synthesis of some acetylserine peptides related to the active centre of chymotrypsin
    Leo Benoiton,H. N. Rydon J. Chem. Soc. 1960 3328
  • 5. Amino-acids and peptides. Part VI. The synthesis, by twinning, of cyclodepsipeptides related to serratamolide
    C. H. Hassall,T. G. Martin,J. A. Schofield,Jean O. Thomas J. Chem. Soc. C 1967 997

Additional information on N-Carbobenzoxy-DL-serine

Comprehensive Overview of N-Carbobenzoxy-DL-serine (CAS No. 2768-56-1): Properties, Applications, and Research Insights

N-Carbobenzoxy-DL-serine (CAS No. 2768-56-1), a derivative of the amino acid serine, is a critical compound in peptide synthesis and biochemical research. Its unique structure, featuring a carbobenzoxy (Cbz) protecting group, makes it invaluable for controlled reactions in organic chemistry. This article delves into its molecular characteristics, industrial relevance, and emerging trends in its application, addressing common queries such as "How is N-Carbobenzoxy-DL-serine used in peptide synthesis?" and "What are the alternatives to Cbz-protected amino acids?"

The compound's systematic name, benzyl (2-hydroxy-1-carboxyethyl)carbamate, reflects its dual functional groups: a carboxyl group and a hydroxyl group, both pivotal for its reactivity. Researchers frequently search for "N-Carbobenzoxy-DL-serine solubility" or "storage conditions for Cbz-DL-serine," underscoring its sensitivity to moisture and light. Proper handling under inert atmospheres is recommended to preserve its stability, a topic of high interest in pharmaceutical forums.

In peptide chemistry, N-Carbobenzoxy-DL-serine serves as a temporary protecting group for amine functionalities, enabling selective bond formation. This aligns with the growing demand for "green peptide synthesis methods," as the compound’s compatibility with eco-friendly solvents like ethyl acetate is increasingly explored. Recent publications highlight its role in synthesizing bioactive peptides, addressing queries like "Can Cbz-DL-serine be used in solid-phase peptide synthesis (SPPS)?"

The compound’s chirality (DL-form) also sparks discussions on "enantioselective synthesis techniques," particularly in drug development. Unlike its L- or D- counterparts, the racemic mixture (DL-serine) offers cost advantages for non-stereospecific applications. This economic aspect is frequently searched alongside "N-Carbobenzoxy-DL-serine price trends," reflecting market interest.

Beyond peptides, CAS No. 2768-56-1 finds niche uses in enzyme inhibition studies and material science, where its hydroxyl group facilitates crosslinking in polymer networks. Such applications resonate with trending searches like "amino acid-based biodegradable polymers," linking traditional biochemistry to sustainable innovation.

Analytical methods for N-Carbobenzoxy-DL-serine quantification, such as HPLC and NMR, are another hot topic. Laboratories often seek "HPLC protocols for Cbz-amino acids" to ensure purity, especially given its propensity for racemization under acidic conditions. This underscores the need for precise analytical workflows, a concern echoed in peer-reviewed journals.

In summary, N-Carbobenzoxy-DL-serine (CAS No. 2768-56-1) bridges fundamental research and industrial applications, from peptide design to green chemistry. Its versatility answers pressing questions in modern science while aligning with sustainability goals—a testament to its enduring relevance.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2768-56-1)N-Carbobenzoxy-DL-serine
A819158
Purity:99%/99%
Quantity:500g/100g
Price ($):529.0/151.0
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